molecular formula C47H74N14O17 B1164198 PKCα (C2-4) Inhibitor Peptide

PKCα (C2-4) Inhibitor Peptide

Número de catálogo: B1164198
Peso molecular: 1107.2
Clave InChI: XYGZNIKBSICVGI-FZSOQVDMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The PKCα (C2-4) Inhibitor Peptide is a synthetic 9-amino acid peptide derived from the C2 domain of protein kinase C alpha (PKCα), specifically targeting residues 218–226 (sequence: SLNPEWNET) . This peptide selectively inhibits PKCα by competitively binding to receptor for activated C kinase (RACK), thereby preventing PKCα translocation to the plasma membrane and subsequent activation .

Propiedades

Fórmula molecular

C47H74N14O17

Peso molecular

1107.2

InChI

InChI=1S/C47H74N14O16/c1-24(2)18-33(60-59-27(21-62)22-63)44(75)57-34(20-38(49)68)46(77)61-17-5-7-36(61)45(76)55-31(13-15-39(69)70)41(72)56-32(19-26-8-10-28(66)11-9-26)43(74)53-29(6-4-16-52-47(50)51)40(71)54-30(12-14-37(48)67)42(73)58-35(23-64)25(3)65

Clave InChI

XYGZNIKBSICVGI-FZSOQVDMSA-N

SMILES

O=C[C@H](CO)NN[C@@H](CC(C)C)C(N[C@@H](CC(N)=O)C(N1CCC[C@H]1C(N[C@@H](CCC(O)=O)C(N[C@H](C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCC(N)=O)C(N[C@]([C@@H](C)O)([H])C=O)=O)=O)=O)CC2=CC=C(O)C=C2)=O)=O)=O)=O

Sinónimos

Protein Kinase Cα (C2-4) Inhibitor Peptide

Origen del producto

United States

Comparación Con Compuestos Similares

βC2-4 (SLNPEWNET)

  • Target : All classical PKC isoforms (α, β, γ) .
  • Mechanism : Blocks RACK binding, inhibiting translocation and activation.
  • Applications : Cardiac myocyte studies (e.g., PMA-mediated PKCβ translocation) .
  • Key Difference : Broader specificity compared to PKCα (C2-4), which is isoform-selective .

Variable (V) Region-Derived Peptides

δV1-1 (SFNSYELGSL)

  • Target : PKCδ .
  • Mechanism : Binds V1 region, disrupting translocation.
  • Applications : Cancer signaling pathways (e.g., apoptosis regulation).

εV1-2

  • Target : PKCε .
  • Mechanism : Inhibits εPKC translocation and function.
  • Applications : Myocyte protection in ischemia models .

Non-Peptide Inhibitors

H89

  • Target : Broad-spectrum (PKA, ROCK1, PKB) .
  • Mechanism: ATP-competitive, non-specific inhibition.
  • Limitations : High IC50 variability (ATP-dependent) and off-target effects .

Other Peptide Inhibitors

SAMβA (N-AENF)

  • Target : PKCβII .
  • Mechanism : Disrupts PKCβII-Mfn1 interaction, inhibiting mitochondrial dysfunction.

PKCε Inhibitor Peptide

  • Target : PKCε .
  • Applications : Fcγ receptor-mediated signaling studies.

Pseudosubstrate Inhibitors

ZIP (PKCζ Pseudosubstrate)

  • Target : Promiscuous (multiple PKC isoforms) .
  • Mechanism : Mimics pseudosubstrate region, disrupting conventional PKC activity.
  • Applications : Memory and synaptic plasticity studies.

Data Table: Comparative Overview of PKC Inhibitors

Inhibitor Target Specificity Mechanism Key Applications Effective Concentration References
PKCα (C2-4) Inhibitor PKCα Blocks RACK binding, inhibits translocation Neuroblastoma CSCs, inflammatory pain 10 μM–1 mM
βC2-4 All cPKCs (α, β, γ) Competitive RACK inhibition Cardiac myocytes Not specified
δV1-1 PKCδ V1 region binding Apoptosis regulation Not specified
H89 PKA, ROCK1, PKB ATP-competitive inhibition Broad kinase studies ATP-dependent IC50
SAMβA PKCβII Disrupts PKCβII-Mfn1 interaction Mitochondrial dysfunction Not specified
ZIP Multiple PKC isoforms Pseudosubstrate mimic Memory studies Not specified

Research Findings and Clinical Implications

PKCα (C2-4) Inhibitor Peptide:

  • Ferroptosis Induction : Reduces glutathione levels and GPX4 activity in neuroblastoma CSCs, overcoming chemoresistance .
  • In Vivo Efficacy : At 1 mM intrathecally, alleviates inflammatory pain for >48 hours in rats .

βC2-4:

  • Cardiac Protection : Blocks PMA-mediated PKCβ translocation, mitigating hypertrophy .

Limitations:

  • Peptide Delivery : Poor membrane permeability necessitates localized administration (e.g., intrathecal) .
  • Isoform Cross-Reactivity : C2-derived peptides from one isoform may inhibit others (e.g., βC2-4 affects all cPKCs) .

Q & A

Q. What is the molecular mechanism by which PKCα (C2-4) Inhibitor Peptide specifically inhibits PKCα activity?

The peptide (sequence: SLNPEYRQT) binds to the C2 domain of PKCα, targeting three exposed β-strands (C2-2, C2-4, and C2-5) that are critical for interaction with the Receptor for Activated C Kinase (RACK) . This binding disrupts PKCα translocation to membranes, preventing its activation and downstream signaling. Structural studies (e.g., x-ray crystallography and NMR) confirm that these β-strands are essential for RACK-binding, while non-conserved regions (e.g., C2-3) show no functional impact .

Q. How can researchers confirm the specificity of this compound for PKCα over other PKC isoforms in cellular assays?

  • Methodology : Use isoform-specific knockdown/knockout models (e.g., siRNA or CRISPR) to validate PKCα dependency.
  • Controls : Include scrambled peptides or peptides derived from non-conserved regions (e.g., C2-3) to rule off-target effects .
  • Cross-reactivity assays : Compare inhibition profiles of PKCα with other C2-containing isoforms (e.g., PKCβ or PKCγ) using translocation assays or kinase activity kits .

Q. What experimental parameters should be optimized when using this compound in IKr channel modulation studies?

  • Concentration titration : Test doses between 0.1–10 µM, as lower doses may fail to inhibit α1A-adrenergic receptor-mediated IKr suppression, while higher doses risk non-specific effects .
  • Solubility : Prepare stock solutions in water or PBS (pH 7.0) with sonication to avoid aggregation, given the peptide’s hydrophilic nature (GRAVY: -1.69) .
  • Timing : Pre-incubate cells with the peptide for 30–60 minutes before agonist exposure to ensure competitive inhibition .

Advanced Research Questions

Q. How can batch-to-batch variability of this compound impact reproducibility in sensitive bioassays, and what quality control measures are recommended?

  • Variability sources : Differences in peptide content (>10% deviation), trifluoroacetic acid (TFA) residues (<1% vs. >5%), or impurities (e.g., truncated sequences) can alter solubility and efficacy .
  • Mitigation strategies :
  • Request HPLC and mass spectrometry (MS) certificates for each batch.
  • Specify TFA removal for cell-based assays to avoid cytotoxicity.
  • Normalize peptide concentrations using quantitative amino acid analysis (AAA) .

Q. What methodologies are suitable for quantifying the inhibitory efficacy of this compound in live-cell imaging or protein interaction assays?

  • Live-cell imaging : Use confocal microscopy with fluorescently tagged PKCα (e.g., GFP-PKCα) to monitor translocation inhibition in real-time. Quantify cytosolic vs. membrane fluorescence ratios .
  • Protein interaction assays : Perform co-immunoprecipitation (Co-IP) or GST pulldown experiments to measure disruption of PKCα-RACK binding. Include negative controls with non-functional peptides (e.g., C2-3-derived) .
  • Kinase activity assays : Measure PKCα-mediated phosphorylation of substrates (e.g., MARCKS) using radiolabeled ATP or phospho-specific antibodies .

Q. How should researchers address contradictory data when this compound exhibits off-target effects in complex signaling pathways?

  • Mechanistic validation : Combine genetic approaches (e.g., PKCα KO models) with pharmacological inhibition to confirm phenotype specificity.
  • Pathway profiling : Use phosphoproteomics or kinase activity arrays to identify unintended targets (e.g., PKCε or PKCθ) .
  • Dose-response analysis : Establish a clear correlation between peptide concentration and observed effects; non-linear responses may indicate off-target interactions at higher doses .

Data Contradiction Analysis

Q. What steps should be taken if this compound fails to inhibit PKCα in a new cellular model?

  • Verify peptide stability : Check for protease degradation using SDS-PAGE or MS. Add protease inhibitors (e.g., PMSF) to assays .
  • Assess cellular permeability : Use myristoylated or TAT-conjugated variants if the peptide cannot penetrate the cell membrane.
  • Model-specific factors : Confirm endogenous PKCα expression via western blot and rule out compensatory upregulation of other PKC isoforms .

Methodological Best Practices

  • Storage : Lyophilized peptides should be stored at -80°C; reconstituted aliquots at -20°C (avoid freeze-thaw cycles) .
  • Negative controls : Always include scrambled peptides (e.g., SLNPEWNET) and inactive mutants (e.g., C2-3-derived peptides) to validate specificity .
  • Statistical rigor : Replicate experiments in triplicate, and use ANOVA with post-hoc tests for multi-group comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PKCα (C2-4) Inhibitor Peptide
Reactant of Route 2
PKCα (C2-4) Inhibitor Peptide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.